ethyl 1H-1,2,3-triazole-4-carboxylate

Description

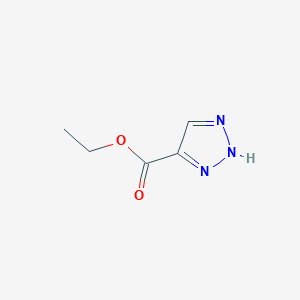

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGCDMZWMQQHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423546 | |

| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084802-21-0, 40594-98-7 | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084802-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-1,2,3-triazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1H-1,2,3-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1H-1,2,3-Triazole-4-carboxylate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar triazole core, combined with the reactive ester functionality, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is a stable compound at room temperature. Its core properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Boiling Point | 284.7 °C at 760 mmHg | [] |

| Density | 1.299 g/cm³ | [] |

| Appearance | White to off-white solid | |

| Melting Point | 134-136 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Limited solubility in water. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry."[3][4] This reaction typically involves the cycloaddition of an azide with an alkyne. Specifically, the synthesis of the title compound is achieved through the reaction of ethyl propiolate with a source of the azide anion, such as sodium azide.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

Materials:

-

Ethyl propiolate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Copper(I) catalyst (e.g., copper(I) iodide, CuI) - Optional but recommended for regioselectivity and improved reaction rate

-

Reducing agent for in situ Cu(I) generation (e.g., sodium ascorbate) - If using a Cu(II) salt

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl propiolate in DMF.

-

Add sodium azide to the solution.

-

If a catalyst is used, add a catalytic amount of CuI. If starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis:

Spectral Data and Characterization

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a summary of expected spectral data based on the analysis of closely related structures.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | s | 1H | C5-H of triazole ring |

| ~4.4 | q | 2H | -O-CH₂-CH₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

| Broad singlet | 1H | N-H of triazole ring |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (ester) |

| ~140 | C4 of triazole ring |

| ~128 | C5 of triazole ring |

| ~61 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | N-H stretching |

| ~3100-3150 | C-H stretching (aromatic) |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1720-1740 | C=O stretching (ester) |

| ~1500-1600 | C=N and C=C stretching (triazole ring) |

| ~1200-1300 | C-O stretching (ester) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (141.13 g/mol ). Common fragmentation patterns for 1,2,3-triazoles involve the loss of N₂ (28 Da) and subsequent cleavage of the ester group.

Reactivity and Potential for Drug Development

The 1H-1,2,3-triazole ring is a bioisostere for various functional groups, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7][8][9] The ester group of this compound serves as a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Chemical Modifications:

Biological Activity and Signaling Pathways

While extensive biological data for this compound itself is not widely published, the 1,2,3-triazole scaffold is a key component in numerous bioactive molecules. Derivatives have been investigated for their potential as:

-

Anticancer Agents: Triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.[8][10] The mechanism of action can vary, but some have been found to inhibit specific enzymes or disrupt cellular signaling pathways involved in cancer progression.

-

Antimicrobial Agents: The triazole moiety is present in several antifungal and antibacterial drugs.[7][9] It is believed that the nitrogen atoms in the triazole ring can coordinate with metal ions in essential enzymes of microorganisms, leading to their inhibition.

-

Enzyme Inhibitors: The rigid structure of the triazole ring makes it an excellent scaffold for designing specific enzyme inhibitors.[11]

Given the versatility of the 1,2,3-triazole core, it is plausible that this compound and its derivatives could interact with various biological targets. However, specific signaling pathways have not yet been elucidated for this particular compound and would require further investigation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for drug discovery programs. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers in their future investigations.

References

- 1. scielo.br [scielo.br]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 8. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 1H-1,2,3-Triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl 1H-1,2,3-triazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The focus is on the two major catalytic methods: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which offer regioselective access to either the 1,4- or 1,5-disubstituted triazole isomers, respectively.

Introduction to 1,2,3-Triazole Synthesis

The 1,2,3-triazole moiety is a key structural motif in a wide array of biologically active compounds. Its synthesis has been significantly advanced by the advent of "click chemistry," a concept introduced by K. B. Sharpless. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the cornerstone of 1,2,3-triazole synthesis. While the thermal reaction often leads to a mixture of regioisomers, the use of metal catalysts provides high regioselectivity, yield, and milder reaction conditions.

This guide will detail the experimental protocols, quantitative data, and logical workflows for the two most prominent catalytic methods for synthesizing this compound, a key intermediate for further functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a staple in organic and medicinal chemistry.[1][2] The reaction proceeds via the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide.[3]

General Reaction Scheme

The CuAAC reaction between an organic azide and ethyl propiolate yields the corresponding ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylate.

Experimental Protocol

The following is a general procedure for the CuAAC synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. This protocol can be adapted for other organic azides.

Materials:

-

Benzyl azide

-

Ethyl propiolate

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Solvent (e.g., Cyrene™, THF, CH2Cl2, or a mixture of CH3CN/H2O)[1][4]

Procedure: [4]

-

To a reaction vial, add benzyl azide (1.0 mmol, 1.0 equiv).

-

Add the chosen solvent (e.g., 2.5 mL of Cyrene™).

-

Add ethyl propiolate (1.1 mmol, 1.1 equiv).

-

Add a base such as triethylamine (0.1 mmol, 0.1 equiv).

-

Add the copper(I) iodide catalyst (0.01 mmol, 0.01 equiv).

-

Stir the reaction mixture at room temperature for the specified time (typically ranging from a few minutes to several hours).[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

Quantitative Data

The following table summarizes typical quantitative data for the CuAAC synthesis of ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylates.

| Azide (R-N3) | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzyl azide | CuI / Et3N | Cyrene™ | 30 | 12 h | High | [4] |

| 3-(4-azidophenyl)acrylic acid | CuI / Sodium ascorbate | CH3CN/H2O (9:1) | RT | 120 min | 90 | [2] |

| Benzyl azide | Dinuclear NHC-Cu complex | Neat | RT | 5 min | >99 | [5] |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer.[6][7] This pathway is particularly useful when the 1,5-substitution pattern is required for biological activity or as a specific structural element. The reaction is catalyzed by ruthenium(II) complexes, such as [CpRuCl]4 or CpRuCl(COD).[8][9]

General Reaction Scheme

The RuAAC reaction between an organic azide and ethyl propiolate results in the formation of ethyl 1-substituted-1H-1,2,3-triazole-5-carboxylate.

Experimental Protocol

The following is a general procedure for the RuAAC synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate, adapted from a protocol for a similar reaction.[8]

Materials:

-

Benzyl azide

-

Ethyl propiolate

-

Ruthenium catalyst (e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)])

-

Anhydrous and degassed solvent (e.g., 1,2-dichloroethane (DCE) or dimethylformamide (DMF))[8][10]

Procedure: [8]

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve benzyl azide (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (e.g., 10 mL DCE).

-

Add ethyl propiolate (1.1 mmol, 1.1 equiv) to the solution.

-

In a separate vial, dissolve the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.01 mmol, 0.01 equiv) in a small amount of the solvent.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) for the specified time.[11]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add silica gel.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting powder by column chromatography to isolate the ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate.

Quantitative Data

The table below presents typical quantitative data for the RuAAC synthesis of 1,5-disubstituted 1,2,3-triazoles.

| Azide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzyl azide | Phenylacetylene | CpRuCl(COD) (1) | DCE | 45 | 30 min | 90-92 | [8] |

| Aryl azides | Terminal alkynes | [CpRuCl]4 | DMF | MW | Shorter | Higher | [10] |

| Primary/Secondary azides | Terminal alkynes | Cp*RuCl(PPh3)2 | Benzene | 80 | 4 h | High | [11] |

Summary and Comparison of Pathways

The choice between the CuAAC and RuAAC pathways is primarily dictated by the desired regioisomer of the final product.

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Catalyst | Copper(I) salts (e.g., CuI, CuSO4/Na-Ascorbate) | Ruthenium(II) complexes (e.g., [CpRuCl]4, CpRuCl(COD)) |

| Reaction Conditions | Typically mild, often at room temperature. | Can range from room temperature to elevated temperatures. |

| Solvents | Wide range, including aqueous and organic solvents. | Typically aprotic, anhydrous solvents. |

| Functional Group Tolerance | Generally very high. | Good, but can be sensitive to certain functional groups. |

Conclusion

The synthesis of this compound and its regioisomer can be achieved with high efficiency and selectivity using either copper or ruthenium catalysis. The CuAAC reaction is the method of choice for obtaining the 1,4-disubstituted isomer and is characterized by its robustness and mild reaction conditions. Conversely, the RuAAC provides access to the 1,5-disubstituted isomer, offering a valuable alternative for constructing diverse molecular architectures. The detailed protocols and comparative data presented in this guide serve as a practical resource for researchers in the design and execution of synthetic strategies involving these important heterocyclic building blocks.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 10. Ruthenium-catalyzed cycloaddition of aryl azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.chalmers.se [research.chalmers.se]

Spectroscopic and Synthetic Profile of Ethyl 1H-1,2,3-Triazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for ethyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 40594-98-7). This key heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. This document compiles available spectroscopic data (NMR, IR, MS) and outlines a general experimental protocol for its synthesis, tailored for professionals in chemical research and drug development.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Ethyl 1-Aryl/Alkyl-1H-1,2,3-triazole-4-carboxylate Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | DMSO-d₆ | 1.27 (t, J=7 Hz, 3H), 4.28 (q, J=7 Hz, 2H), 5.67 (s, 2H), 7.33-7.37 (m, 5H), 8.90 (s, 1H) | 14.7, 53.6, 61.1, 128.6, 128.8, 129.3, 129.7, 139.5, 160.8 |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate[1] | DMSO-d₆ | 1.34 (t, J=7.0 Hz, 3H, CH₃), 4.43 (q, J=6.9 Hz, 2H, CH₂), 7.65 (dd, J=7.6, 5.2 Hz, 1H, HPy-5), 8.09 (d, J=8.1 Hz, 1H, HPy-4), 8.78 (d, J=4.7 Hz, 1H, HPy-6), 8.81 (s, 1H, HPy-2), 10.26 (s, 1H, CHO) | 14.5 (CH₃), 62.4 (CH₂O), 124.5 (CHPy-5), 133.4 (CPy-3), 134.2 (CHPy-4), 136.0 (CTriazole-5), 141.8 (CTriazole-4), 146.7 (CHPy-2), 151.8 (CHPy-6), 160.1 (O=C-O), 180.7 (O=C-H) |

Table 2: Infrared (IR) Spectroscopic Data of Representative 1,2,3-Triazole Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H stretch | 3200 - 3400 |

| C-H stretch (aromatic/heteroaromatic) | 3000 - 3150 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1710 - 1740 |

| C=C and C=N stretch (ring) | 1450 - 1600 |

| N=N stretch (triazole ring) | 1400 - 1500 |

| C-O stretch (ester) | 1000 - 1300 |

Table 3: Mass Spectrometry (MS) Data of a Representative Triazole Derivative

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate[1] | CI (Chemical Ionization) | 247 |

Experimental Protocols

The synthesis of this compound can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction. A general procedure, adapted from the synthesis of similar triazole derivatives, is provided below.

General Synthesis of this compound

This procedure is based on the well-established "click chemistry" reaction between an azide and an alkyne, catalyzed by a copper(I) species. For the synthesis of the title compound, the reaction would involve ethyl propiolate and an azide source.

Materials:

-

Ethyl propiolate

-

Sodium azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and tert-butanol, or DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve ethyl propiolate in the chosen solvent system.

-

Add sodium azide to the solution.

-

In a separate container, prepare a solution of copper(II) sulfate pentahydrate and sodium ascorbate in water. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using the following spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the number and environment of protons and carbon atoms.

-

IR Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

General Reaction Scheme

The diagram below outlines the general chemical transformation in the synthesis of a 1,4-disubstituted 1,2,3-triazole.

References

A Technical Guide to 1,2,3-Triazole-4-Carboxylic Acid Esters: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its stability, synthetic accessibility, and ability to engage in various biological interactions.[1][2] This heterocyclic core is a key component in numerous pharmacologically active molecules, demonstrating a wide range of activities including antimicrobial, anticancer, and antiviral properties.[3][4][5][6] Specifically, derivatives functionalized with a 4-carboxylic acid ester group represent a promising class of compounds, offering a versatile handle for further chemical modification and exhibiting significant biological potential. This technical guide provides a comprehensive literature review on the synthesis, biological applications, and structure-activity relationships of 1,2,3-triazole-4-carboxylic acid esters.

Synthesis of 1,2,3-Triazole-4-Carboxylic Acid Esters

The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction.[5] This reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne, such as ethyl propiolate, to yield the desired triazole ester with high regioselectivity and often in high yields.[1][7]

Caption: General workflow for the Cu(I)-catalyzed synthesis of 1,2,3-triazole-4-carboxylic acid esters.

Table 1: Examples of Synthesized 1,2,3-Triazole-4-Carboxylic Acid Esters

| Product | Reactants | Catalyst/Conditions | Yield | Reference |

| 1-[4-(2-carboxyl vinyl) phenyl]-1,2,3-triazole-4-carboxylic acid ethyl ester | 3-(4-azidophenyl) acrylic acid, Ethyl propiolate | CuI, Sodium ascorbate, CH3CN/H2O, 120 min, RT | 90% | [1][7] |

| Ethyl 1-alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylates | Ethyl 3-(alkylamino)-4,4,4-trifluoro-but-2-enoates, Mesyl azide | DBU, Acetonitrile, -20 °C | Good | [2] |

| 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality | p-substituted benzoic acid prop-2-ynyl esters, Aralkyl azides | Cu(I) catalyzed click reaction | N/A | [5] |

-

Preparation: To a suspension of the organic azide (1.0 mmol) and a terminal alkyne ester like ethyl propiolate (1.1 mmol) in a suitable solvent system such as a 9:1 mixture of CH3CN/H2O (10 mL), add sodium ascorbate (0.2 mmol).[1][7]

-

Catalyst Addition: Add the Copper(I) catalyst, for example, Copper(I) Iodide (CuI) (0.1 mmol), to the mixture.[1][7]

-

Reaction: Stir the resulting mixture vigorously under a nitrogen atmosphere at room temperature for a specified time, typically ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1,2,3-triazole-4-carboxylic acid ester.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[5]

Biological and Pharmacological Applications

1,2,3-Triazole-4-carboxylic acid esters and their derivatives have been investigated for a variety of biological activities, primarily focusing on anticancer, antimicrobial, and antiviral applications.[3][8][9] The triazole core acts as a stable and versatile pharmacophore that can be tailored to interact with various biological targets.[10]

Caption: Spectrum of major biological activities investigated for the 1,2,3-triazole scaffold.

Numerous studies have explored the anticancer potential of 1,2,3-triazole derivatives. The corresponding carboxylic acids and carboxamides, which are closely related to the esters, have shown significant cytotoxic activity against various human tumor cell lines.[3][11] Some compounds have demonstrated notable activity against leukemia, melanoma, lung, CNS, ovarian, renal, and breast cancer cell lines.[3]

Table 2: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

| Compound Class | Cell Lines | Activity Measurement | Key Findings | Reference |

| 1,2,3-Triazole-4-carboxylic acids and esters | NCI60 human tumor cell line panel | Growth Percentage (GP) | Identified active fragments for further development of 1,2,3-triazole-4-carboxamides. | [3][11] |

| 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides | MCF-7, HepG2, A549, H460, HT-29, etc. | Cytotoxicity | Acted as c-Met-targeting and apoptosis-inducing agents. | [11] |

| 1,2,3-Triazole carboxamide derivatives (5j, 5i, 5m, 5f) | HeLa, PANC-1, HCT-116, A-549 | Cytotoxicity | Displayed significant anticancer activity and favorable binding to EGFR and CDK4. | [12] |

-

Cell Seeding: Plate human tumor cells (e.g., A549, HepG2) in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,3-triazole ester derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The 1,2,3-triazole scaffold is a key feature in many antimicrobial agents.[5][13] Derivatives have been tested against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, with some compounds showing activity comparable or superior to standard drugs.[5]

Table 3: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

| Compound | Target Organism | Activity Measurement | Result | Reference |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis, Vibrio cholerae | MIC | 59.5 µg/mL | [8] |

| 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality | E. coli, S. aureus, M. tuberculosis | MIC | Some compounds showed comparable or better activity than reference drugs. | [5] |

| Metronidazole 1H-1,2,3-triazole derivatives (5b, 5c, 5e) | Fungal and bacterial strains | Growth Inhibition | Displayed excellent potent antimicrobial activity. | [14] |

Derivatives of 1,2,3-triazoles have also been identified as promising antiviral candidates, showing activity against viruses such as Herpes Simplex Virus 1 (HSV-1).[4][9][15] These compounds can act through mechanisms different from existing drugs like acyclovir, making them valuable for combating resistant viral strains.[9]

Table 4: Antiviral Activity of Selected 1,2,3-Triazole Derivatives

| Compound | Target Virus | Activity Measurement | Result | Reference |

| (E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)benzylidene)benzenesulfonohydrazide | HSV-1 | EC50, CC50 | EC50 = 16 µM, CC50 = 285 µM | [9] |

| 2,2'-(4,4'-((1,3-phenylenebis(oxy))bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))dibenzaldehyde | HSV-1 | EC50, CC50 | EC50 = 21 µM, CC50 = 2,593 µM | [9] |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates. For 1,2,3-triazole-4-carboxylic acid esters and related compounds, SAR studies have revealed that the nature and position of substituents on the aromatic rings attached to the triazole core are critical for biological activity.

Caption: Key SAR insights for 1,2,3-triazole-4-carboxylic acid derivatives.

Key SAR findings include:

-

For antimicrobial activity, studies on 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid revealed that all functional groups (amino, phenyl, triazole, and carboxylic acid) were essential for enhancing the activity.[8]

-

In anticancer studies, the substituents on the N1-phenyl ring and modifications of the C4-carboxylic acid to various amides significantly influence cytotoxicity and target selectivity.[3][12]

-

For antitubercular and general antimicrobial activity, the nature of the aralkyl group at the N1 position and the p-substituents on the aromatic ester functionality at the C4 position play a crucial role in modulating potency.[5]

Conclusion

1,2,3-Triazole-4-carboxylic acid esters are a highly valuable class of compounds in medicinal chemistry. Their straightforward and high-yielding synthesis via CuAAC ("click" chemistry) makes them readily accessible. The ester functionality provides a convenient point for further structural diversification, leading to the development of potent anticancer, antimicrobial, and antiviral agents. The extensive research summarized in this guide highlights the therapeutic potential of this scaffold. Future work focusing on detailed SAR studies, elucidation of mechanisms of action, and optimization of pharmacokinetic properties will be critical in translating these promising molecules into clinical candidates.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 13. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 15. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

The 1,2,3-Triazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on its Biological Significance

The 1,2,3-triazole is a five-membered heterocyclic ring containing three adjacent nitrogen atoms. While absent in nature, this aromatic scaffold has become a cornerstone in medicinal chemistry and drug development.[1][2] Its prominence is largely due to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a reliable, specific, and biocompatible method for its synthesis.[3][4][5] This synthetic accessibility allows for the rapid generation of diverse compound libraries, accelerating the discovery of new therapeutic agents.[6][7]

The 1,2,3-triazole core is not merely a passive linker; it actively participates in molecular interactions with biological targets. Its unique electronic properties, including the ability to form hydrogen bonds, dipole-dipole interactions, and van der Waals forces, enable it to bind with high affinity to enzymes and receptors.[4][8][9] Consequently, the triazole moiety functions in several key roles in drug design: as a pharmacophore that is essential for biological activity, as a stable bioisostere for amide bonds, and as a versatile linker to connect different pharmacophoric fragments.[6][10][11] This guide explores the multifaceted biological significance of the 1,2,3-triazole core, presenting key data, experimental methodologies, and the molecular pathways it influences.

digraph "Roles_of_1_2_3_Triazole_Core" {

graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="10,5", maxsize="10,5"];

node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5];

edge [penwidth=1.5];

// Main Node

Core [label="1,2,3-Triazole Core", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Roles

Pharmacophore [label="Pharmacophore\n(Essential for Activity)", fillcolor="#FBBC05", fontcolor="#202124"];

Bioisostere [label="Bioisostere\n(Mimics functional groups,\ne.g., Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Linker [label="Linker\n(Connects Bioactive Fragments)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships

Core -> Pharmacophore [color="#5F6368", label=" Directly\n interacts with\n biological target"];

Core -> Bioisostere [color="#5F6368", label=" Replaces labile\n groups, enhances\n metabolic stability"];

Core -> Linker [color="#5F6368", label=" Joins two or more\n pharmacophores into\n a hybrid molecule"];

}

Caption: Common anticancer mechanisms of 1,2,3-triazole derivatives.

Table 1: Selected 1,2,3-Triazole Derivatives and their Anticancer Activity (IC₅₀ values in µM)

Compound Class Cancer Cell Line IC₅₀ (µM) Reference Phosphonate Derivative (Compound 8) HT-1080 (Fibrosarcoma) 15.13 [12] Phosphonate Derivative (Compound 8) A-549 (Lung) 21.25 [12] Phosphonate Derivative (Compound 8) MCF-7 (Breast) 18.06 [12] Amino Acid Conjugate (Compound 7) HepG2 (Liver) <10 [13] Coumarin Derivative (Compound 4a) A-549 (Lung) 2.97 [8] Betulinic Acid Derivative (Compound 58) A-549 (Lung) 3.7 - 9.0 [8] Tetrahydrocurcumin Hybrid (Compound 4g) HCT-116 (Colon) 1.09 [14][15] Pyrimidine Hybrid (Compound 44a) Various 1.42 - 6.52 [16] Benzisoxazole Hybrid (Compound 13) MV4-11 (AML) 2.0 [17]

Antimicrobial Activity

The emergence of drug-resistant pathogens presents a major global health threat, driving the search for new antimicrobial agents.[18][19] 1,2,3-triazole derivatives have exhibited significant antibacterial and antifungal properties.[18][19][20] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[18][19][21]

Hybrid molecules, such as those combining the triazole core with ciprofloxacin or carbohydrate units, have demonstrated potent antimicrobial effects, in some cases exceeding the activity of standard antibiotics.[18][19] The mechanism of action for many of these compounds is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase.[18]

Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

Compound Class Target Microorganism Activity Measurement Value Reference Ciprofloxacin Conjugate (Compound 31) S. typhi MIC 0.78 µM [18] Sulfonate Analogue (Compound 29) S. pneumoniae IC₅₀ 39.33 µg/mL [18] Sucrose Derivative (Compound 24) M. tuberculosis H37Rv MIC 3.125 µg/mL [18] Spirochromene Hybrid M. tuberculosis H37Rv MIC 4 - 9 µM [22] Glycoside Clickamer S. aureus Inhibition Zone Sensitive [19] Phenyl/Alkyl Substituted Various Bacteria/Fungi MIC 8 - 16 µg/mL [16]

Other Therapeutic Areas

The biological significance of the 1,2,3-triazole core extends beyond cancer and infectious diseases.[17] Researchers have successfully developed derivatives with promising activity in several other areas:

-

Antiviral: Triazole analogues have been investigated as agents against various viruses, including HIV.[10][23]

-

Antidiabetic: Certain quinazolinone-1,2,3-triazole hybrids act as potent α-glucosidase inhibitors, a key target in managing diabetes, with activities superior to the reference drug acarbose.[16]

-

Antimalarial: Naphthoquinone conjugates have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[16]

-

Anti-inflammatory: The scaffold has been used to develop inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[24]

Experimental Protocols

The synthesis and biological evaluation of 1,2,3-triazole derivatives involve standardized and reproducible methodologies.

Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which is the most common and versatile method.[12][15]

Materials:

-

Organic azide (1.0 eq)

-

Terminal alkyne (1.0 - 1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

-

Stirring plate and magnetic stirrer

-

Reaction vessel (round-bottom flask)

Procedure:

-

Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

-

To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

-

Allow the reaction mixture to stir vigorously at room temperature. Reaction times can vary from a few minutes to several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][15]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3-Triazoles: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]

- 3. Click Chemistry: 1,2,3-Triazoles as Pharmacophores | CoLab [colab.ws]

- 4. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancements in CuAAC Click Approaches for the Synthesis of 1,2,3‐Triazole Hybrid Compounds as Anticancer Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.unimore.it [iris.unimore.it]

- 11. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. bsuj.bsu.edu.az [bsuj.bsu.edu.az]

- 19. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR) | Semantic Scholar [semanticscholar.org]

- 21. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. asianpubs.org [asianpubs.org]

The Synthesis and Enduring Legacy of Ethyl 1H-1,2,3-Triazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-1,2,3-triazole-4-carboxylate stands as a cornerstone in the edifice of heterocyclic chemistry, its discovery marking a pivotal moment in the understanding of 1,3-dipolar cycloaddition reactions. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and modern preparative methods for this versatile building block. Detailed experimental protocols for key syntheses are provided, alongside a comprehensive summary of quantitative and spectroscopic data. Furthermore, this guide illuminates the compound's significant role in drug discovery, particularly as a precursor to potent antiviral agents, by detailing the metabolic pathway and mechanism of action of ribavirin, a notable antiviral drug whose analogues can be derived from this triazole ester.

Discovery and Historical Context

The journey to this compound begins in the late 19th century with the pioneering work of German chemists Hans von Pechmann and Arthur Michael. While Pechmann's work in 1888 on the reaction of diazo compounds with acetoacetic ester laid the groundwork for triazole synthesis, it was Arthur Michael in 1893 who first reported the reaction of ethyl diazoacetate with hydrazoic acid (in the form of its sodium salt, sodium azide), which is now recognized as one of the earliest examples of the synthesis of a 1,2,3-triazole-4-carboxylic acid ester.

A significant leap in the understanding and application of this chemistry came with the seminal work of Rolf Huisgen in the mid-20th century. Huisgen's extensive investigation into 1,3-dipolar cycloaddition reactions provided the theoretical framework for understanding the formation of the 1,2,3-triazole ring from an azide and an alkyne[1][2][3]. This reaction, now famously known as the Huisgen 1,3-dipolar cycloaddition, initially involved thermal conditions, which often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers.

The modern era of 1,2,3-triazole synthesis, and by extension, the synthesis of this compound, was ushered in by the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by the groups of Meldal and Sharpless. This "click chemistry" approach offers remarkable regioselectivity, affording exclusively the 1,4-disubstituted triazole under mild reaction conditions, and has become the method of choice for the synthesis of a vast array of 1,2,3-triazole derivatives.

Synthetic Methodologies

The synthesis of this compound has evolved from classical thermal cycloadditions to highly efficient and regioselective catalytic methods.

Classical Thermal Huisgen Cycloaddition

The original approach to the synthesis involves the direct reaction of an azide with ethyl propiolate at elevated temperatures. This method, while foundational, suffers from a lack of regioselectivity, typically yielding a mixture of the 1,4- and 1,5-isomers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "click chemistry" has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. The copper(I)-catalyzed reaction of an azide with a terminal alkyne, such as ethyl propiolate, proceeds with high efficiency and complete regioselectivity to afford the 1,4-isomer. The in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a commonly employed method to generate the active Cu(I) catalyst.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the selective synthesis of the 1,5-regioisomer, ruthenium catalysis has emerged as a powerful tool. While not the common isomer for the parent this compound, this methodology is crucial for accessing a diverse range of substituted triazoles.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound and its derivatives.

Table 1: Comparison of Synthetic Protocols for this compound and Derivatives

| Method | Reagents | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| CuAAC | 3-(4-Azolophenyl) acrylic acid, Ethyl propiolate | CuI, Sodium ascorbate, N₂ atm, RT, 120 min | CH₃CN/H₂O (9:1) | 90 | [1][4][5][6][7] |

| CuAAC | Benzyl azide, Phenylacetylene | CuI, Glycerol, RT, 24 h | Glycerol | High | [8] |

| CuAAC | Benzyl azide, Phenylacetylene | NHC-Cu complex, Solvent-free, RT, 30-60 min | None | High | [8] |

| CuAAC | Azides, Terminal Alkynes | CuSO₄·5H₂O, Sodium ascorbate, MW, 80 °C, 10 min | t-BuOH/H₂O (1:1) | High | [8] |

| Two-step synthesis of a derivative | 3-Pyridyl azide, Ethyl 4,4-diethoxy-3-oxobutanoate | K₂CO₃, 40-50 °C, 7 h | DMSO | High | [9] |

Table 2: Spectroscopic Data for this compound and a Representative Derivative

| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | Mass Spec (m/z) | IR (cm⁻¹) |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | (DMSO-d₆, 500 MHz) δ: 10.26 (s, 1H), 8.81 (s, 1H), 8.78 (d, J=4.7 Hz, 1H), 8.09 (d, J=8.1 Hz, 1H), 7.65 (dd, J=7.6, 5.2 Hz, 1H), 4.43 (q, J=6.9 Hz, 2H), 1.34 (t, J=7.0 Hz, 3H) | (DMSO-d₆, 126 MHz) δ: 180.7, 160.1, 151.8, 146.7, 141.8, 136.0, 134.2, 133.4, 124.5, 62.4, 14.5 | 247 (M⁺ + 1) | Not specified |

| Ethyl 5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylate | (DMSO-d₆, 400 MHz) [Specific shifts not detailed in source] | (DMSO-d₆, 400 MHz) [Specific shifts not detailed in source] | Not specified | Not specified |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on the principles of CuAAC, or "click chemistry."[8][10][11]

Materials:

-

Sodium azide (NaN₃)

-

Ethyl propiolate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.0 eq) and ethyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery: A Precursor to Antiviral Agents

Ribavirin: Mechanism of Action

The primary mechanisms of Ribavirin's antiviral activity are:

The metabolic activation of Ribavirin is a critical prerequisite for its antiviral activity.

Caption: Metabolic activation and multifaceted mechanism of action of Ribavirin.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its potential application in the development of antiviral agents.

Caption: Workflow from synthesis to potential drug lead identification.

Conclusion

This compound has a rich history, from its early discovery to its current prominence as a key synthetic intermediate. The development of robust and regioselective synthetic methods, particularly the copper-catalyzed "click" reaction, has made this compound readily accessible for a wide range of applications. Its role as a precursor to potent antiviral agents underscores its significance in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and a key application, serving as a valuable resource for researchers in the field.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Huisgen, R. (1963) 1,3-Dipolar Cycloadditions FMO and Beyond. Angewandte Chemie International Edition, 2, 633-565. - References - Scientific Research Publishing [scirp.org]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dipolar Cycloadditions. Past and Future† | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]

- 9. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Ueber die Einwirkung von Diazobenzolimid auf Acetylendicarbonsäuremethylester | Semantic Scholar [semanticscholar.org]

- 12. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 13. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sterispharma.com [sterispharma.com]

- 15. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 18. news-medical.net [news-medical.net]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1H-1,2,3-triazole-4-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 1H-1,2,3-triazole-4-carboxylate. It includes key quantitative data, detailed experimental protocols for its synthesis and characterization, and its role as a fundamental building block in medicinal chemistry.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural integrity and reactive potential are defined by the physicochemical properties summarized below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O₂ | [] |

| Molecular Weight | 141.13 g/mol | [] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Boiling Point | 284.7°C at 760 mmHg | [] |

| Density | 1.299 g/cm³ | [] |

| Purity (Commercial) | >95% | [] |

| Storage | Inert atmosphere, 2-8°C | [4] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone. Moderately soluble in water, with solubility increasing with temperature. | [3] |

| pKa | Data not consistently reported for the parent compound. Theoretical calculations for related 1,2,4-triazole derivatives show a wide range depending on the solvent and substitution. | [5] |

| LogP | Data not available. | |

| Melting Point | Data not consistently reported. Varies significantly with substitution. |

Spectroscopic Profile

The structural identity of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). A singlet for the triazole ring proton (C5-H) is anticipated further downfield, typically above 8.0 ppm. The N-H proton of the triazole ring will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

¹³C-NMR : The carbon spectrum will display signals for the ethyl group's methyl (around 14 ppm) and methylene (around 61 ppm) carbons. The ester carbonyl carbon will appear around 160 ppm. The two carbons of the triazole ring are expected in the aromatic region, typically between 125 and 145 ppm.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands include:

-

A broad peak in the 3100-3200 cm⁻¹ region, corresponding to the N-H stretching of the triazole ring.

-

C-H stretching vibrations for the ethyl group and the triazole ring just above and below 3000 cm⁻¹.

-

A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretching of the ester group.

-

C=N and N=N stretching vibrations within the triazole ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z of 142.1.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] The synthesis of the title compound typically involves the reaction of ethyl propiolate with an azide source, although the parent NH-triazole requires a specific strategy. A common route is via the reaction of ethyl azidoacetate and acetylene, followed by decarboxylation, or using a protected acetylene equivalent.

Materials:

-

Ethyl azidoacetate

-

Acetylene gas or a suitable precursor like ethynyltrimethylsilane

-

Copper(I) iodide (CuI)

-

Sodium ascorbate

-

Solvent: A mixture of water and tert-butanol (1:1)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve ethyl azidoacetate (1.0 equivalent) in a 1:1 mixture of water and tert-butanol.

-

Add sodium ascorbate (0.1 equivalents) to the solution, followed by copper(I) iodide (0.05 equivalents).

-

Bubble acetylene gas through the stirred reaction mixture at room temperature. Alternatively, if using a liquid alkyne source like ethynyltrimethylsilane, add it (1.1 equivalents) to the mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, typically using a solvent system of ethyl acetate and hexane.

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.

-

Process the spectra to assign chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

-

-

Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Perform chromatographic separation using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Acquire mass spectra in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular ion.

-

-

Infrared Spectroscopy (FTIR):

-

Prepare a solid-state sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

-

Alternatively, analyze the sample as a thin film by dissolving it in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Record the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Role in Medicinal Chemistry and Drug Development

This compound is not typically a final active pharmaceutical ingredient (API) but rather a crucial scaffold or building block. The 1,2,3-triazole ring is a well-known bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. Its derivatives are widely investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer effects.[6]

The logical workflow from synthesis to application and its role as a scaffold are visualized below.

References

- 1. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate [myskinrecipes.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound|BLD Pharm [bldpharm.com]

- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1H-1,2,3-triazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identifiers, physical and spectral properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in research and drug development.

Chemical Identifiers and Properties

This compound is a stable organic compound featuring a five-membered triazole ring, an ethyl ester functional group. Its unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 40594-98-7[][2] |

| Molecular Formula | C₅H₇N₃O₂[][2] |

| Molecular Weight | 141.13 g/mol [] |

| IUPAC Name | This compound |

| Synonyms | 3H-[3][4][5]Triazole-4-carboxylic acid ethyl ester, 1H-1,2,3-Triazole-4-carboxylic acid, ethyl ester, Ethyl 1H-1,2,3-triazole-5-carboxylate[] |

| InChI | InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8)[] |

| InChI Key | BMGCDMZWMQQHMI-UHFFFAOYSA-N[] |

| SMILES | CCOC(=O)C1=CNN=N1[] |

| MDL Number | MFCD08669518[2] |

Table 2: Physical and Spectral Properties of this compound

| Property | Value |

| Physical State | White to off-white solid |

| Boiling Point | 284.7 °C at 760 mmHg[] |

| Density | 1.299 g/cm³[] |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. For the synthesis of this compound, the reaction proceeds between an azide source (like sodium azide, which in situ forms an organic azide) and ethyl propiolate.

This protocol is a generalized procedure based on established methods for CuAAC reactions.[8][9]

Materials:

-

Ethyl propiolate

-

Sodium azide (NaN₃)

-

Copper(I) iodide (CuI) or other Cu(I) source

-

A reducing agent for in situ generation of Cu(I) from Cu(II) salts, such as sodium ascorbate

-

Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol, DMSO, or THF)

-

Ethyl acetate for extraction

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve ethyl propiolate (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of water and t-butanol).

-

Add sodium azide (1.1 eq) to the solution and stir until it dissolves.

-

In a separate vial, prepare the copper catalyst. If using a Cu(II) salt like copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq), dissolve it in water and add sodium ascorbate (0.1 eq) to reduce the Cu(II) to Cu(I). If using a Cu(I) salt like copper(I) iodide (CuI, 0.05 eq), it can be added directly.

-

Add the copper catalyst solution to the main reaction mixture.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character. Consequently, this compound serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds.

Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Various substituted 1,2,3-triazoles have been investigated as potential anticancer agents.[10]

-

Antimicrobial: The triazole ring is a key component in many antifungal and antibacterial drugs.

-

Antiviral: Certain triazole derivatives have shown promise as antiviral agents.

While specific signaling pathways for the parent compound, this compound, are not extensively documented, it is the foundation for more complex molecules that are designed to interact with specific biological targets. For instance, by modifying the ester and the triazole nitrogen, researchers can develop potent and selective enzyme inhibitors or receptor ligands.

Caption: The role of this compound as a versatile building block.

Conclusion

This compound is a fundamentally important molecule in the field of organic and medicinal chemistry. Its straightforward synthesis via click chemistry, coupled with the versatile reactivity of its functional groups, makes it an invaluable precursor for the development of novel therapeutic agents and functional materials. This guide provides essential technical information to aid researchers and scientists in utilizing this compound to its full potential in their research and development endeavors.

References

- 2. This compound [oakwoodchemical.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. rsc.org [rsc.org]

- 7. scielo.br [scielo.br]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Ethyl 1H-1,2,3-triazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of ethyl 1H-1,2,3-triazole-4-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive overview of established experimental protocols for determining solubility. Furthermore, it presents qualitative solubility information inferred from related compounds and purification methodologies. This guide is intended to equip researchers with the necessary knowledge to assess the solubility of this compound and similar molecules in various solvents, a critical parameter for reaction optimization, purification, and formulation development.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The triazole moiety is a common feature in many approved drugs, contributing to their metabolic stability and target-binding interactions. Understanding the solubility of this compound is paramount for its effective utilization in synthetic chemistry and pharmaceutical formulation. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the feasibility of developing various dosage forms. This guide provides a foundational understanding of solubility determination and offers practical experimental approaches.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₂ | [1][] |

| Molecular Weight | 141.13 g/mol | [1][] |

| Boiling Point | 284.7 °C at 760 mmHg | [] |

| Density | 1.299 g/cm³ | [] |

| Appearance | White to pale yellow crystalline solid |

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common solvents at various temperatures.

However, qualitative inferences can be drawn from related compounds and synthetic procedures. For instance, the structurally similar compound, methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide, has been recrystallized from an ethanol-ethyl acetate mixture, suggesting that this compound may also exhibit solubility in polar protic and polar aprotic solvents.[3] The general solubility of 1H-1,2,4-triazole in water and organic solvents like ethanol, methanol, and acetone further supports the likelihood of its ethyl carboxylate derivative being soluble in polar solvents.[4]

Given the absence of concrete data, experimental determination of the solubility of this compound is essential for any research or development activities. The following sections detail the standard protocols for such determinations.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining equilibrium solubility is the shake-flask method.[5]

Materials and Apparatus

-

Solute: High-purity this compound.

-

Solvents: A range of analytical grade solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy).

-

Thermostatic shaker or water bath with temperature control (±0.1 °C).

-

Vials or flasks with secure closures.

-

Syringes and filters (e.g., 0.45 µm PTFE or nylon).

-

Calibrated glassware (pipettes, volumetric flasks).

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer).

-

General Experimental Workflow

The process of determining solubility can be visualized as a systematic workflow.

Detailed Shake-Flask Method Protocol

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-